(3-Chloro-4,8-dimethyl-2-oxochromen-7-yl) acetate
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Overview
Description
(3-Chloro-4,8-dimethyl-2-oxochromen-7-yl) acetate is a chemical compound belonging to the class of coumarins. Coumarins are a group of aromatic organic compounds with a benzopyrone structure. This specific compound is characterized by the presence of a chlorine atom, two methyl groups, and an acetate group attached to the chromen-2-one core. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4,8-dimethyl-2-oxochromen-7-yl) acetate can be achieved through several synthetic routes. One common method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with acetic anhydride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature for a specific duration .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4,8-dimethyl-2-oxochromen-7-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydrocoumarins.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of dihydrocoumarins.
Substitution: Formation of substituted coumarin derivatives with various functional groups.
Scientific Research Applications
(3-Chloro-4,8-dimethyl-2-oxochromen-7-yl) acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a fluorescent probe in analytical chemistry.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Chloro-4,8-dimethyl-2-oxochromen-7-yl) acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Such as cholinesterase or monoamine oxidase, leading to altered neurotransmitter levels.
Modulating signaling pathways: Affecting pathways involved in inflammation, cell proliferation, or apoptosis.
Binding to receptors: Interacting with specific receptors on cell surfaces to modulate cellular responses.
Comparison with Similar Compounds
Similar Compounds
7-(Carboxymethoxy)-4-methylcoumarin: Similar structure with a carboxymethoxy group instead of an acetate group.
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: Similar core structure with a different substituent at the 7-position.
Uniqueness
(3-Chloro-4,8-dimethyl-2-oxochromen-7-yl) acetate is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties. The presence of the chlorine atom and the acetate group can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3-chloro-4,8-dimethyl-2-oxochromen-7-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO4/c1-6-9-4-5-10(17-8(3)15)7(2)12(9)18-13(16)11(6)14/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSRIHYOLXGBBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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